![molecular formula C34H31Br2N3 B14237483 1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide CAS No. 384818-39-7](/img/structure/B14237483.png)
1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide is a complex organic compound that features an acridine moiety, a bipyridine unit, and a butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide typically involves multiple steps:
Formation of the Acridine Moiety: The acridine unit can be synthesized through the Ullmann condensation reaction of 2-bromobenzoic acid and aniline derivatives, followed by cyclization using polyphosphoric acid (PPA).
Attachment of the Bipyridine Unit: The bipyridine unit is introduced through a nucleophilic substitution reaction, where the acridine derivative reacts with a bipyridine precursor under basic conditions.
Introduction of the Butyl Group: The butyl group is attached via an alkylation reaction, typically using butyl bromide in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide can undergo various chemical reactions:
Oxidation: The acridine moiety can be oxidized to form acridone derivatives.
Reduction: The bipyridine unit can be reduced to form dihydrobipyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine and bipyridine units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Acridone derivatives.
Reduction: Dihydrobipyridine derivatives.
Substitution: Various substituted acridine and bipyridine derivatives.
Applications De Recherche Scientifique
1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Explored for its anticancer properties and its ability to inhibit enzymes like acetylcholinesterase.
Mécanisme D'action
The mechanism of action of 1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide involves:
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: A well-known DNA intercalator used in fluorescence microscopy.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
Phenanthridine Derivatives: Similar in structure to acridine compounds and used in various biological applications.
Uniqueness
1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide is unique due to its combination of an acridine moiety with a bipyridine unit and a butyl group, which imparts distinct photophysical properties and biological activities .
Propriétés
Numéro CAS |
384818-39-7 |
|---|---|
Formule moléculaire |
C34H31Br2N3 |
Poids moléculaire |
641.4 g/mol |
Nom IUPAC |
9-[2-[[4-(1-butylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]methyl]phenyl]acridine;dibromide |
InChI |
InChI=1S/C34H31N3.2BrH/c1-2-3-20-36-21-16-26(17-22-36)27-18-23-37(24-19-27)25-28-10-4-5-11-29(28)34-30-12-6-8-14-32(30)35-33-15-9-7-13-31(33)34;;/h4-19,21-24H,2-3,20,25H2,1H3;2*1H/q+2;;/p-2 |
Clé InChI |
PMZTZUQUOXMPTF-UHFFFAOYSA-L |
SMILES canonique |
CCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC3=CC=CC=C3C4=C5C=CC=CC5=NC6=CC=CC=C64.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



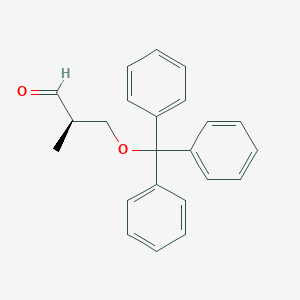
![Butanoic acid, 1-[(diethoxyphosphinyl)oxy]ethyl ester](/img/structure/B14237417.png)
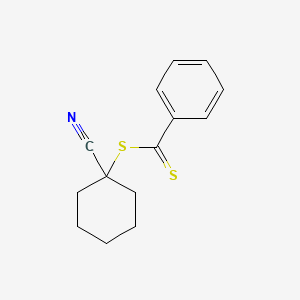
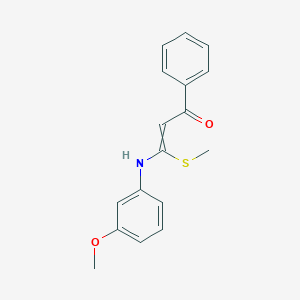
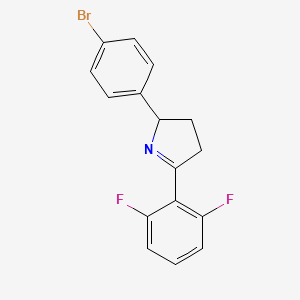
![1-Cyclohexyl-2-[4-(4-methylbenzene-1-sulfonyl)morpholin-2-yl]ethan-1-one](/img/structure/B14237441.png)
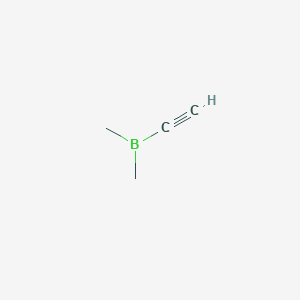
![[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea](/img/structure/B14237456.png)
![N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237460.png)
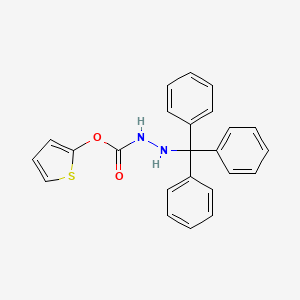
![{4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid](/img/structure/B14237480.png)
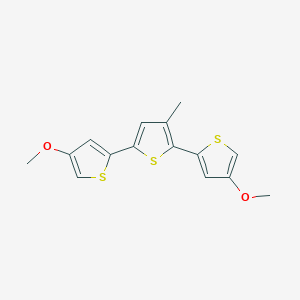
![6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid](/img/structure/B14237493.png)
